6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one
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Overview
Description
6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one is a complex organic compound that features a unique structure combining a pyridoquinoline core with trifluoromethyl and trimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes a series of functional group transformations to introduce the trifluoromethyl and trimethyl groups. Key steps may include:
Halogenation: Introduction of halogen atoms to the quinoline ring.
Substitution: Replacement of halogen atoms with trifluoromethyl groups using reagents like trifluoromethyltrimethylsilane.
Cyclization: Formation of the tetrahydropyridoquinoline core through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoromethyltrimethylsilane for introducing trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the trimethyl groups may influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane: Known for its use in trifluoromethylation reactions.
2,4,6-Trimethylquinoline: A simpler quinoline derivative with similar structural features.
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: Another quinoline derivative with trifluoromethyl and halogen substituents.
Uniqueness
6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one is unique due to its combination of trifluoromethyl and trimethyl groups on a tetrahydropyridoquinoline core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H17F3N2O |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
2,2,4-trimethyl-6-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,2-g]quinolin-8-one |
InChI |
InChI=1S/C16H17F3N2O/c1-8-7-15(2,3)21-13-6-12-10(4-9(8)13)11(16(17,18)19)5-14(22)20-12/h4-6,8,21H,7H2,1-3H3,(H,20,22) |
InChI Key |
SWMIPBWORQVDRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F)(C)C |
Origin of Product |
United States |
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